molecular formula C15H20N4O2S2 B6435717 N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide CAS No. 2549040-65-3

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide

Cat. No. B6435717
CAS RN: 2549040-65-3
M. Wt: 352.5 g/mol
InChI Key: OFOXPYHWBHKBFY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The molecule also contains a 1,2,4-thiadiazole ring, which is a type of heterocycle. Compounds containing a 1,2,4-thiadiazole ring have been reported to exhibit a wide range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and condensation .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the sulfonamide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like sulfonamide would likely make this compound soluble in polar solvents .

Scientific Research Applications

Amine Structure and Nomenclature

This compound is an amine, which is a type of organic compound that contains a nitrogen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . The nomenclature of amines involves an alphabetic list of alkyl groups attached to the nitrogen atom, followed by the suffix -amine .

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For example, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Thiazole derivatives, which are also structurally similar to the compound , have demonstrated anti-inflammatory activity comparable to that of standard ibuprofen drug .

Antioxidant Properties

Some N-methyl-1,3,4-thiadiazol derivatives have been found to be good scavengers of DPPH radical, which is a measure of their antioxidant properties .

Pesticidal Activity

1,2,4-triazole derivatives, which share some structural features with the compound , have been found to possess potent pesticidal activity .

Herbicidal Activity

1,2,4-triazole derivatives have also been found to possess potent herbicidal activity .

Antifungal Activity

1,2,4-triazole derivatives have been found to possess potent antifungal activity .

Antimicrobial Activity

Indole derivatives have been found to possess various biological activities, including antimicrobial activity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Sulfonamides, for example, are known to inhibit bacterial enzymes .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. Sulfonamides, for instance, can cause allergic reactions in some individuals .

properties

IUPAC Name

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-12-16-15(22-17-12)19-9-8-14(10-19)18(2)23(20,21)11-13-6-4-3-5-7-13/h3-7,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOXPYHWBHKBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide

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